2-bromo-N-(4-methylphenyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12BrNO2S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the aromatic ring. The general reaction scheme is as follows:
Starting Material: 4-methylbenzenesulfonamide
Reagent: Bromine (Br2)
Catalyst: Iron (Fe) or Aluminum Bromide (AlBr3)
Solvent: Acetic Acid (CH3COOH) or Carbon Tetrachloride (CCl4)
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia (NH3) for amination reactions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of N-(4-methylphenyl)benzenesulfonamide derivatives.
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of N-(4-methylphenyl)benzenesulfonamide amines.
Scientific Research Applications
2-bromo-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzenesulfonamide
- N-(4-bromo-2-methylphenyl)benzenesulfonamide
- 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide
Uniqueness
2-bromo-N-(4-methylphenyl)benzenesulfonamide is unique due to the specific positioning of the bromine and methyl groups on the aromatic ring, which influences its chemical reactivity and biological activity. This structural arrangement can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12BrNO2S |
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Molecular Weight |
326.21 g/mol |
IUPAC Name |
2-bromo-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO2S/c1-10-6-8-11(9-7-10)15-18(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3 |
InChI Key |
COAHKPPDLKCWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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